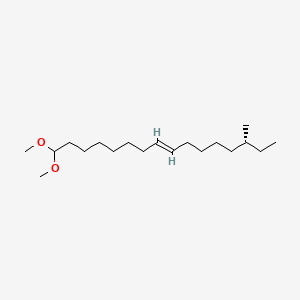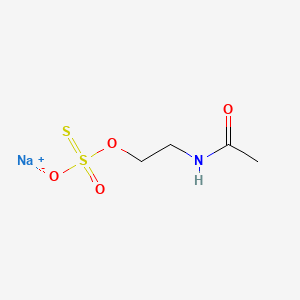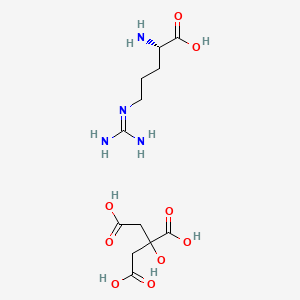
L-Arginine monocitrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Arginine monocitrate is a compound formed by the combination of L-Arginine, an amino acid, and citric acid. L-Arginine is known for its role in protein synthesis and various metabolic processes, while citric acid is a key intermediate in the citric acid cycle. The combination of these two compounds results in this compound, which has unique properties and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions
L-Arginine monocitrate can be synthesized through the reaction of L-Arginine with citric acid in an aqueous solution. The reaction typically involves dissolving L-Arginine in water and then adding citric acid to the solution. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the complete reaction and high yield of the product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale fermentation processes. Microorganisms such as Escherichia coli are genetically engineered to produce L-Arginine, which is then reacted with citric acid to form this compound. The fermentation process is optimized to achieve high yields and purity of the product. The final product is then purified through various techniques such as crystallization and filtration.
化学反応の分析
Types of Reactions
L-Arginine monocitrate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form nitric oxide, a key signaling molecule in the body.
Reduction: The compound can undergo reduction reactions, although these are less common.
Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out under acidic or neutral conditions.
Reduction: Reducing agents such as sodium borohydride can be used, often under basic conditions.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Nitric oxide and other nitrogen-containing compounds.
Reduction: Reduced forms of this compound.
Substitution: Various substituted derivatives of this compound.
科学的研究の応用
L-Arginine monocitrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and as a precursor for the synthesis of other compounds.
Biology: Studied for its role in cellular metabolism and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including its role in cardiovascular health, immune function, and wound healing.
Industry: Used in the production of dietary supplements and as an additive in food and beverages.
作用機序
L-Arginine monocitrate exerts its effects through several mechanisms:
Nitric Oxide Production: L-Arginine is a precursor for nitric oxide synthesis, which plays a crucial role in vasodilation and blood flow regulation.
Protein Synthesis: L-Arginine is involved in the synthesis of proteins, which are essential for various cellular functions.
Metabolic Pathways: Citric acid is a key intermediate in the citric acid cycle, which is essential for energy production in cells.
類似化合物との比較
L-Arginine monocitrate can be compared with other similar compounds such as:
L-Arginine HCL: Another form of L-Arginine combined with hydrochloric acid. It has similar effects but different solubility and absorption properties.
L-Citrulline: A precursor to L-Arginine, often used to increase L-Arginine levels in the body.
L-Arginine Alpha-Ketoglutarate: A combination of L-Arginine and alpha-ketoglutarate, used for its potential to enhance athletic performance.
This compound is unique due to its combination with citric acid, which may enhance its solubility and bioavailability compared to other forms of L-Arginine.
特性
CAS番号 |
24404-97-5 |
|---|---|
分子式 |
C12H22N4O9 |
分子量 |
366.32 g/mol |
IUPAC名 |
(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C6H14N4O2.C6H8O7/c7-4(5(11)12)2-1-3-10-6(8)9;7-3(8)1-6(13,5(11)12)2-4(9)10/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t4-;/m0./s1 |
InChIキー |
SGJSPXDVZJIWEO-WCCKRBBISA-N |
異性体SMILES |
C(C[C@@H](C(=O)O)N)CN=C(N)N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
正規SMILES |
C(CC(C(=O)O)N)CN=C(N)N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
関連するCAS |
93778-35-9 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


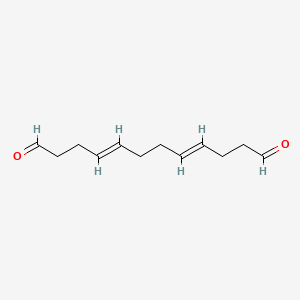
![1,5,5-Trichloro-7-oxabicyclo[4.1.0]heptane](/img/structure/B12649880.png)
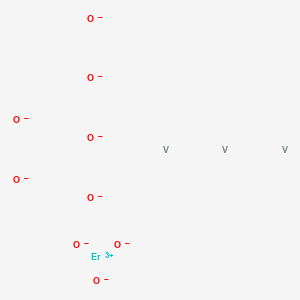
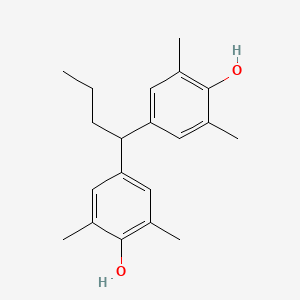
![1-[2-(Acetyloxy)-2-phenylethyl]pyridin-1-ium bromide](/img/structure/B12649908.png)
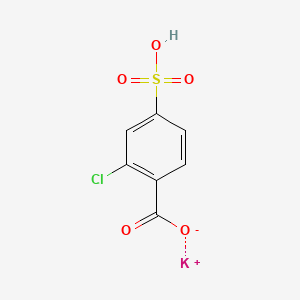

![2-Bromo-1-[2-(4-iodophenyl)-2-oxoethyl]pyridin-1-ium bromide](/img/structure/B12649917.png)



